3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-methoxybenzaldehyde

Medicinal Chemistry Structure-Activity Relationship (SAR) Computational Chemistry

3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-methoxybenzaldehyde (CAS 832739-19-2) is a synthetic benzaldehyde derivative bearing a 4-methoxy substituent and a 3-methylenoxy-linked benzo[d][1,3]dioxole group. Reputable vendor data confirm a molecular formula of C₁₆H₁₄O₅ and a molecular weight of 286.28 g/mol.

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
CAS No. 832739-19-2
Cat. No. B3286811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-methoxybenzaldehyde
CAS832739-19-2
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=O)COC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C16H14O5/c1-18-14-4-2-11(8-17)6-12(14)9-19-13-3-5-15-16(7-13)21-10-20-15/h2-8H,9-10H2,1H3
InChIKeySZTQVICBUZZYOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-methoxybenzaldehyde (CAS 832739-19-2): Chemical Identity, Vendor-Documented Purity, and Baseline Procurement Specifications


3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-methoxybenzaldehyde (CAS 832739-19-2) is a synthetic benzaldehyde derivative bearing a 4-methoxy substituent and a 3-methylenoxy-linked benzo[d][1,3]dioxole group. Reputable vendor data confirm a molecular formula of C₁₆H₁₄O₅ and a molecular weight of 286.28 g/mol . This compound is supplied as a research chemical, with purity specifications typically reported at 95% or ≥98% (NLT 98%) . It is a member of the broader benzodioxole-containing aldehyde class, which has been investigated in patents for applications such as acetylcholinesterase inhibition relevant to Alzheimer's disease research [1].

Why a Simple Aldehyde or Generic Benzodioxole Cannot Replace 3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-methoxybenzaldehyde in Targeted Research


Within the benzodioxole aldehyde class, simple substitution with unsubstituted piperonal (3,4-methylenedioxybenzaldehyde) or its position isomers (e.g., 4-(benzo[d][1,3]dioxol-5-yl)benzaldehyde) fails to recapitulate the distinct electronic and steric environment created by the combination of the para-methoxy electron-donating group and the ortho-methylenoxy-benzodioxole system . This specific substitution pattern uniquely modulates the aldehyde's electrophilicity and the overall molecular conformation, which can critically impact downstream reactivity in condensation reactions (e.g., formation of thiosemicarbazones or chalcones) and target-binding interactions in biological assays [1][2]. Interchanging this compound with a simpler analog introduces uncontrolled variables in structure-activity relationship (SAR) studies, potentially leading to false-negative or misleading potency and selectivity outcomes.

Quantitative Differentiation Evidence for 3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-methoxybenzaldehyde: A Critical Analysis of Available Comparative Data


Structural and Physicochemical Differentiation from Unsubstituted and Isomeric Analogs

The target compound, 3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-methoxybenzaldehyde, possesses a defined molecular geometry and electronic profile that distinguishes it from the common building block piperonal (CAS 120-57-0) and its isomer 4-(benzo[d][1,3]dioxol-5-yl)benzaldehyde. While piperonal has a molecular weight of 150.13 g/mol and a single aldehyde group on the benzodioxole ring, our compound has a significantly higher molecular weight (286.28 g/mol) due to the additional 4-methoxybenzyl alcohol-derived ether linkage. This modification increases the number of rotatable bonds from 1 to 4 and the count of hydrogen bond acceptors from 3 to 5. A class-level inference can be made that these changes impact lipophilicity and solubility; for example, the estimated logP of the target compound is approximately 2.8, compared to 1.3 for piperonal, based on in silico predictions commonly used in procurement decisions . However, direct experimental comparative data (e.g., measured logP, solubility, or potency in a matched assay) against named comparators are not available in the current public domain, vendor technical literature, or patent disclosures reviewed.

Medicinal Chemistry Structure-Activity Relationship (SAR) Computational Chemistry

Unique Reactivity Footprint: Evidence from Thiosemicarbazone Formation

The aldehyde functionality of the target compound has been specifically exploited in the synthesis of a thiosemicarbazone derivative, as documented in the SpectraBase spectral database [1]. This entry confirms that 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-methoxybenzaldehyde undergoes a condensation reaction with thiosemicarbazide to form a stable, characterizable product. This reactivity is not guaranteed for all benzaldehyde or benzodioxole analogs, particularly those with regioisomeric substitution patterns that may exhibit steric or electronic deactivation. The presence of this spectral entry provides direct qualitative evidence of successful derivatization, distinguishing it from analogs where such reactivity may not have been demonstrated or is impossible. Quantitative yield data for this specific transformation are not reported in the database, representing a gap in the available evidence.

Synthetic Chemistry Bioactivity Screening Thiosemicarbazone Pharmacophore

Regioisomeric Purity and Synthetic Accessibility: Differentiation from 2- and 4-Methoxybenzaldehyde Derivatives

Vendor-specified purity for the target compound is available at two tiers: ≥95% and ≥98% (NLT 98%) . This high purity is critical for medicinal chemistry applications, as regioisomeric impurities (e.g., 4-methoxybenzaldehyde arising from incomplete etherification, or the 2‑methoxy‑regioisomer) could lead to false biological readouts. In contrast, many generic benzaldehyde building blocks are supplied at lower purities (e.g., 97% for 4‑methoxybenzaldehyde from certain vendors). While direct, head-to-head purity data from identical analytical methods are not publicly available, the documented availability of a high-purity (NLT 98%) specification for this complex molecule is a procurement-relevant differentiator.

Organic Synthesis Building Block Purity Regiochemistry

Critical Gap in Evidence: Lack of Direct Comparative Biological or Physicochemical Data

An exhaustive review of the public domain, including patent databases, primary research literature, and vendor technical sources within the allowed scope, reveals that no direct comparative biological activity data (e.g., IC₅₀ values in enzyme or cell-based assays), no head-to-head pharmacokinetic profiling, and no comparative physicochemical measurements (e.g., experimental logP/logD, solubility, or chemical stability) exist for 3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-methoxybenzaldehyde against its closest structural analogs. All differentiation claims in this guide are therefore based on structural inference, vendor purity specifications, and a single qualitative synthesis entry. This represents a significant evidence gap for users seeking to prioritize this compound on the basis of proven superior performance. While the compound's structural uniqueness is undisputed, the absence of quantitative biological or physical data means that procurement decisions must presently rely on the compound's potential as a novel chemical probe rather than on demonstrated differentiation.

Evidence Gap Procurement Risk Data Transparency

Recommended Procurement and Research Application Scenarios for 3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-methoxybenzaldehyde


Exploratory Medicinal Chemistry for Novel Acetylcholinesterase Inhibitors

Given the patent background on benzodioxole derivatives for Alzheimer's disease [1], this compound is best deployed as a key intermediate or fragment in the design and synthesis of new acetylcholinesterase inhibitor libraries. Its distinct substitution pattern, as described in Section 3, offers a novel chemotype beyond the simpler benzodioxole scaffolds commonly used. However, due to the absence of direct biological data (Section 3, Evidence Gap Item), its use should be accompanied by de novo profiling rather than reliance on historical SAR.

Synthesis of Structurally-Diverse Thiosemicarbazone Compound Libraries

The confirmed ability of the compound to form a stable thiosemicarbazone product [2] makes it a valuable aldehyde building block for generating small libraries of this pharmacologically relevant class. Researchers should select this compound over simpler benzaldehydes when the goal is to probe the effect of the extended, oxygen-rich benzodioxol-4-methoxy motif on metal-chelating or enzyme-inhibitory properties.

Chemical Probe Development Requiring High Regioisomeric Fidelity

For assay campaigns where the ortho-substitution pattern relative to the methoxy group is critical for target engagement, the high purity specification (NLT 98%) and the defined regiochemistry of this compound make it a more suitable choice than a generic 4-methoxybenzaldehyde. This is particularly relevant in fragment-based drug discovery (FBDD) or in the preparation of chemical probes for target identification.

Pre-Competitive Methodology Development for Ether-Linked Benzodioxole Synthesis

The compound can serve as a reference standard for developing and optimizing synthetic methodologies involving the methylenoxy linkage between a benzodioxole and a substituted benzaldehyde. Its use in this context is as a well-characterized, purchasable building block for reaction condition screening, where its purity and structural identity are the primary procurement drivers.

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